

Spectroscopic Analysis of p-Phenetidine: A Technical Guide

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Compound of Interest

Compound Name: *p*-Phenetidine

Cat. No.: B124905

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Introduction

p-Phenetidine (4-ethoxyaniline) is an organic compound with the chemical formula $C_8H_{11}NO$. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals. As a derivative of aniline, its structural elucidation and purity assessment are paramount in research and industrial applications. This technical guide provides a comprehensive overview of the spectroscopic data of **p-Phenetidine**, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The data and protocols presented herein are intended to assist researchers, scientists, and drug development professionals in the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the 1H and ^{13}C NMR spectral data for **p-Phenetidine**.

1H NMR Data

The 1H NMR spectrum of **p-Phenetidine** exhibits characteristic signals corresponding to the aromatic protons, the ethoxy group protons, and the amine protons.

Assignment	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
Aromatic H (ortho to -NH ₂)	6.69	d	7.0
Aromatic H (ortho to -OC ₂ H ₅)	6.63	d	7.0
Methylene H (-OCH ₂ -)	3.93	q	7.0
Amine H (-NH ₂)	3.33	s	-
Methyl H (-CH ₃)	1.35	t	7.0
Solvent: CDCl ₃ , Reference: TMS			

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the **p-Phenetidine** molecule.

Assignment	Chemical Shift (δ) [ppm]
C-O	152.9
C-N	140.0
C (Aromatic)	116.5
C (Aromatic)	114.9
C (-OCH ₂ -)	55.8
C (-CH ₃)	14.8
Solvent: CDCl ₃ , Reference: TMS	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The table below lists the characteristic IR absorption bands for **p-Phenetidine**.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
3400 - 3200	N-H Stretch (Amine)	Strong, Broad
3050 - 3000	C-H Stretch (Aromatic)	Medium
2980 - 2850	C-H Stretch (Aliphatic)	Medium
1620 - 1580	C=C Stretch (Aromatic Ring)	Strong
1510	N-H Bend (Amine)	Strong
1240	C-O Stretch (Aryl Ether)	Strong
830	C-H Bend (p-disubstituted)	Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While a complete, high-resolution UV-Vis spectrum for **p-Phenetidine** is not widely available in the cited literature, it is known to be detectable by UV spectroscopy at 200 nm, particularly in HPLC applications.^[1] Generally, aromatic amines exhibit strong absorption bands in the UV region.

λ_{max} [nm]	Solvent	Molar Absorptivity (ϵ) [L·mol ⁻¹ ·cm ⁻¹]
~200 - 240	Common organic solvents	Data not available
~280 - 300	Common organic solvents	Data not available

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **p-Phenetidine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3). Transfer the solution to a 5 mm NMR tube. An internal standard such as tetramethylsilane (TMS) can be added for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- ^1H NMR Data Acquisition:
 - Pulse Program: Use a standard single-pulse experiment.
 - Spectral Width: Set to approximately 12 ppm.
 - Acquisition Time: Typically 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16 scans are usually sufficient.
- ^{13}C NMR Data Acquisition:
 - Pulse Program: Use a standard proton-decoupled experiment.
 - Spectral Width: Set to approximately 220 ppm.
 - Acquisition Time: Typically 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.

- Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is required for a good signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the Free Induction Decay (FID).
 - Phase and baseline correct the spectrum.
 - Reference the spectrum to the solvent peak or internal standard.
 - Integrate the signals (for ^1H NMR) and pick the peaks.

IR Spectroscopy Protocol (ATR Method)

- Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.
- Sample Application: Place a small drop of liquid **p-Phenetidine** directly onto the ATR crystal.
- Data Acquisition: Acquire the IR spectrum. The typical range is $4000\text{--}400\text{ cm}^{-1}$.
- Data Processing: The software will automatically perform a background subtraction. The resulting spectrum will show the absorbance or transmittance of the sample as a function of wavenumber.
- Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

UV-Vis Spectroscopy Protocol

- Sample Preparation: Prepare a dilute solution of **p-Phenetidine** in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be chosen to yield an absorbance in the range of 0.1 to 1.0.
- Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

- **Sample Measurement:** Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
- **Data Analysis:** The resulting spectrum will show the absorbance of **p-Phenetidine** as a function of wavelength. Identify the wavelength(s) of maximum absorbance (λ_{max}).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **p-Phenetidine**.



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Caption: General workflow for spectroscopic analysis of **p-Phenetidine**.

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References

- 1. Welcome to the NIST WebBook [webbook.nist.gov]
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